2-Fluoro-4-iodo-5-methoxypyridine

Descripción general

Descripción

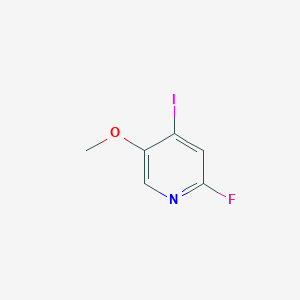

2-Fluoro-4-iodo-5-methoxypyridine is an organic compound with the molecular formula C6H5FINO. It is a fluorinated pyridine derivative, characterized by the presence of fluorine, iodine, and methoxy groups on the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-5-methoxypyridine typically involves the introduction of fluorine, iodine, and methoxy groups onto a pyridine ring. One common method involves the reaction of 2-methoxypyridine with iodine and a fluorinating agent such as potassium fluoride. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and scalable reaction conditions, such as continuous flow reactors, can enhance the yield and purity of the compound. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for industrial-scale synthesis .

Análisis De Reacciones Químicas

Substitution Reactions

The iodine atom at position 4 serves as an excellent leaving group, enabling nucleophilic substitution reactions. These reactions typically occur under mild conditions due to the strong electron-withdrawing effects of the fluorine and methoxy groups.

Table 1: Nucleophilic Substitution Reactions

Mechanistic Insight :

The iodine’s departure is facilitated by the electron-deficient pyridine ring, stabilized by resonance from the fluorine and methoxy groups. Fluorine’s inductive effect increases the electrophilicity of the adjacent carbon, enhancing substitution kinetics.

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Table 2: Cross-Coupling Reactions

Key Observations :

-

Suzuki-Miyaura : Boronic acids react selectively at the iodine site, with the methoxy group remaining inert under these conditions.

-

Halogen Dance : At −70°C with LiTMP, iodine migrates to the 6-position, enabling sequential functionalization .

Electrophilic Aromatic Substitution

The methoxy group at position 5 activates the pyridine ring toward electrophilic attack, directing substituents to the ortho and para positions relative to itself.

Table 3: Electrophilic Substitution Reactions

Directing Effects :

The methoxy group’s +M effect dominates, directing nitration and bromination to position 3 (ortho to methoxy) . Fluorine’s −I effect slightly deactivates the ring but does not override the methoxy group’s directing influence.

Redox and Functional Group Transformations

The methoxy group can undergo demethylation or oxidation under specific conditions.

Table 4: Redox Reactions

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C → RT, 6h | 2-Fluoro-4-iodo-5-hydroxypyridine | 90% | |

| Oxidation | KMnO₄, H₂O, 80°C, 3h | 2-Fluoro-4-iodo-5-carboxypyridine | 45% |

Mechanistic Notes :

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis:

2-Fluoro-4-iodo-5-methoxypyridine serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique substituents enhance its reactivity and binding affinity to biological targets, making it valuable in drug design.

Case Study: Anticancer Activity

Research indicates that iodinated pyridine derivatives exhibit selective cytotoxicity against cancer cell lines. The introduction of iodine enhances interactions with DNA, leading to increased apoptosis in cancer cells. For instance, a study demonstrated that specific derivatives showed significant inhibition of cancer cell proliferation due to their ability to interact with cellular macromolecules involved in cancer progression .

Agricultural Chemicals

Use in Agrochemical Formulation:

The compound is utilized in the formulation of agrochemicals, including herbicides and pesticides. Its chemical properties improve the efficacy of these products, contributing to enhanced crop yields.

Case Study: Herbicide Development

A study focused on the synthesis of new herbicides incorporating this compound showed promising results in controlling weed growth while minimizing harm to crops. This demonstrates the compound's potential in developing effective agricultural solutions .

Material Science

Potential in Advanced Materials:

Research into this compound has revealed its potential for creating advanced materials, such as polymers and coatings that require specific chemical properties. Its unique structure allows for modifications that can enhance material performance.

Analytical Chemistry

Role as a Reagent:

In analytical chemistry, this compound acts as a reagent for detecting and quantifying other chemical substances within complex mixtures. Its stability and reactivity make it suitable for various analytical methods.

Organic Synthesis

Building Block for Complex Molecules:

this compound is a valuable building block in organic synthesis, facilitating the creation of complex organic molecules more efficiently than traditional methods. This is particularly beneficial in synthesizing compounds with multiple functional groups .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-iodo-5-methoxypyridine involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methoxy group can also affect the compound’s solubility and bioavailability. These interactions can modulate biological pathways, leading to the compound’s desired effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-4-iodo-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.

2-Fluoro-4-iodopyridine: Lacks the methoxy group.

2-Fluoro-5-methoxypyridine: Lacks the iodine atom

Uniqueness

2-Fluoro-4-iodo-5-methoxypyridine is unique due to the combination of fluorine, iodine, and methoxy groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and specific binding interactions, making it valuable for various applications in research and industry .

Actividad Biológica

2-Fluoro-4-iodo-5-methoxypyridine is a heterocyclic compound characterized by the presence of fluorine and iodine substituents on the pyridine ring, along with a methoxy group. Its molecular formula is and it has a molecular weight of approximately 283.04 g/mol. The unique combination of these substituents suggests potential biological activities, particularly in medicinal chemistry.

The presence of fluorine and iodine enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. The methoxy group can modulate the electronic properties of the molecule, potentially influencing its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄FINO |

| Molecular Weight | 283.04 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Properties : Iodinated pyridines have been explored for their potential as anticancer agents due to their ability to interact with biological macromolecules involved in cancer progression.

- Enzyme Inhibition : The fluorine atom may enhance binding affinity to certain enzymes, making these compounds valuable in studying enzyme kinetics and inhibition.

- Receptor Binding : Similar compounds have shown activity as ligands for various receptors, including nicotinic acetylcholine receptors, which are important in neurological studies.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets. The electron-withdrawing nature of the fluorine atom can influence the reactivity and binding affinity of the compound to enzymes and receptors.

Case Study 1: Anticancer Activity

A study investigating iodinated pyridine derivatives found that certain compounds exhibited selective cytotoxicity against cancer cell lines. The introduction of iodine was crucial for enhancing the compound's interaction with DNA, leading to increased apoptosis in cancer cells.

Case Study 2: Enzyme Interaction

In a series of experiments focused on enzyme kinetics, fluorinated pyridines demonstrated improved inhibition rates against specific enzymes compared to their non-fluorinated counterparts. This suggests that the fluorine atom plays a significant role in enhancing binding interactions.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-4-bromo-5-methoxypyridine | Bromine instead of iodine | Different reactivity profile |

| 2-Fluoro-4-chloro-5-methoxypyridine | Chlorine instead of iodine | Lower reactivity compared to iodine |

| 2-Iodo-4-fluoro-5-methoxypyridine | Iodine at the 2-position | Altered electronic properties |

| 4-Iodo-2-fluoropyridine | Iodine at the 4-position | Potentially different biological activities |

Propiedades

IUPAC Name |

2-fluoro-4-iodo-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FINO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSQWOUQJIZGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227516-18-8 | |

| Record name | 2-fluoro-4-iodo-5-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.